Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate
Overview
Description
“Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate” is a chemical compound with the molecular formula C12H15NO3. It contains a total of 37 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It includes a methylcarbamoyl group attached to a phenyl group, which is further attached to a propanoate group . The exact 3D structure would require more detailed analysis or computational modeling.Scientific Research Applications
1. Anti-inflammatory Activities
- Study: "Four new phenolic compounds from the tender leaves of Eucommia ulmoides Oliv. and their anti-inflammatory activities" by Ren et al. (2021).
- Key Insights: This study discovered new phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, from Eucommia ulmoides Oliv. leaves. They demonstrated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects.
- Reference: Ren et al., 2021.
2. Synthesis of Pharmaceutical Compounds
- Study: "Novel Asymmetric Synthesis of (S)-Esmolol Using Hydrolytic Kinetic Resolution" by Narsaiah and Kumar (2011).
- Key Insights: Describes an efficient asymmetric synthesis process for (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, indicating a methodology to create specific pharmaceutical compounds.
- Reference: Narsaiah & Kumar, 2011.
3. Investigation of Synthetic Routes
- Study: "Investigation of Synthetic Routes towards Derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid" by Tye and Skinner (2002).
- Key Insights: Explores the synthesis of various 3-(phenylsulfonimidoyl)propanoate derivatives, discussing strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate. This research could help in understanding complex synthetic pathways of related compounds.
- Reference: Tye & Skinner, 2002.
4. Ketoprofen Prodrugs
- Study: "In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity" by Mazumder et al. (2021).
- Key Insights: Discusses the synthesis and potential of ketoprofen ester prodrugs, including methyl 2-(3-benzoyl phenyl) propanoate. The study focuses on reducing the hepatotoxicity and gastrointestinal irritation of ketoprofen, highlighting its relevance in improving drug safety.
- Reference: Mazumder et al., 2021.
Safety and Hazards
While specific safety and hazard data for “Methyl 3-(3-(methylcarbamoyl)phenyl)propanoate” is not available, general precautions should be taken while handling this compound. This includes avoiding contact with skin and eyes, preventing the formation of dust and aerosols, and using non-sparking tools .
Properties
IUPAC Name |
methyl 3-[3-(methylcarbamoyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13-12(15)10-5-3-4-9(8-10)6-7-11(14)16-2/h3-5,8H,6-7H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFVLVXODROHJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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